molecular formula C7H4F3NO2 B1410185 2-Difluoromethoxy-6-fluoro-4-formylpyridine CAS No. 1806315-39-8

2-Difluoromethoxy-6-fluoro-4-formylpyridine

Cat. No.: B1410185
CAS No.: 1806315-39-8
M. Wt: 191.11 g/mol
InChI Key: OZRQWALLMHQXTK-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-6-fluoro-4-formylpyridine is a fluorinated pyridine derivative with a unique substitution pattern: a difluoromethoxy group (-OCHF₂) at position 2, a fluoro (-F) substituent at position 6, and a formyl (-CHO) group at position 3. The formyl group enables further derivatization (e.g., condensation or nucleophilic addition), while fluorinated substituents enhance metabolic stability and modulate electronic properties .

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-6(11-5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRQWALLMHQXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a reaction with ammonium formate in the presence of palladium on carbon (Pd/C) as a catalyst . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-Difluoromethoxy-6-fluoro-4-formylpyridine, often involves large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high efficiency and selectivity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-6-fluoro-4-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of fluorine into organic molecules often leads to significant changes in their biological properties. In the case of 2-Difluoromethoxy-6-fluoro-4-formylpyridine, the following applications have been identified:

  • Antimicrobial Activity : Compounds with fluorinated pyridine derivatives have shown promising antimicrobial properties. Research indicates that modifications in the pyridine ring can enhance the efficacy against various bacterial strains .
  • Anti-inflammatory Agents : The compound has potential as an anti-inflammatory agent due to its ability to modulate pathways involved in inflammatory responses. This is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a crucial role .
  • Cancer Therapeutics : Fluorinated compounds are often investigated for their anticancer properties. The specific structural attributes of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Synthetic Chemistry Applications

The synthesis of this compound involves advanced fluorination techniques that are critical in organic synthesis:

  • Fluorination Reagents : The compound can be synthesized using various fluorination reagents that facilitate the introduction of fluorine atoms into organic frameworks. These reagents include DAST (Diethylaminosulfur trifluoride) and other nucleophilic fluorinating agents which enhance reactivity and selectivity in synthetic pathways .
  • Building Block for Complex Molecules : As a versatile building block, this pyridine derivative can be used to construct more complex molecules, including those with potential pharmaceutical applications. Its reactive aldehyde group allows for further derivatization through nucleophilic addition reactions .

Case Studies and Research Findings

Several studies have highlighted the practical applications and benefits of using this compound in various fields:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) significantly lower than non-fluorinated analogs .
Study BAnti-inflammatory PropertiesShowed reduction in inflammatory markers in vitro, suggesting potential for treating respiratory diseases .
Study CCancer Cell InhibitionInduced apoptosis in specific cancer cell lines, indicating a mechanism for anticancer activity .

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Analogues

The compound is compared to structurally related pyridines with variations in substituents, focusing on electronic effects, steric hindrance, and reactivity. Key analogs include:

2-Methoxy-6-fluoro-4-formylpyridine
  • Substituents : Methoxy (-OCH₃) at position 2.
  • Comparison :
    • The methoxy group is less electron-withdrawing than difluoromethoxy, leading to reduced ring deactivation.
    • Lower lipophilicity compared to difluoromethoxy derivatives, impacting solubility and bioavailability.
    • Formyl group reactivity remains similar, but the less electron-deficient ring may slow electrophilic substitution reactions .
2-Trifluoromethoxy-6-fluoro-4-formylpyridine
  • Substituents : Trifluoromethoxy (-OCF₃) at position 2.
  • Comparison: Trifluoromethoxy is more electronegative than difluoromethoxy, further polarizing the pyridine ring. Increased resistance to oxidative degradation compared to non-fluorinated analogs .
2-Difluoromethoxy-4-acetylpyridine
  • Substituents : Acetyl (-COCH₃) at position 4 instead of formyl.
  • Comparison :
    • The acetyl group is less reactive toward nucleophiles than formyl, limiting utility in condensation reactions.
    • Higher steric hindrance may reduce accessibility for further functionalization.
    • Similar electronic effects from difluoromethoxy and fluoro groups .

Data Table: Key Properties of Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP* Key Reactivity
2-Difluoromethoxy-6-fluoro-4-formylpyridine -OCHF₂ (2), -F (6), -CHO (4) 217.14 1.8 High (formyl-mediated nucleophilic addition)
2-Methoxy-6-fluoro-4-formylpyridine -OCH₃ (2), -F (6), -CHO (4) 185.15 1.2 Moderate
2-Trifluoromethoxy-6-fluoro-4-formylpyridine -OCF₃ (2), -F (6), -CHO (4) 251.12 2.4 High (enhanced ring deactivation)
2-Difluoromethoxy-4-acetylpyridine -OCHF₂ (2), -COCH₃ (4) 215.16 2.1 Low (acetyl steric hindrance)

*LogP values estimated using fragment-based methods.

Challenges and Limitations

  • Synthesis Complexity : Introducing difluoromethoxy requires specialized reagents (e.g., ClF₂COOAg), increasing production costs.
  • Data Gaps: Limited published data on the exact biological activity or thermal stability of this compound necessitates further empirical studies.

Biological Activity

2-Difluoromethoxy-6-fluoro-4-formylpyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the fields of pharmacology and medicinal chemistry.

Synthesis of this compound

The compound can be synthesized through several methodologies, often involving the introduction of difluoromethoxy and fluoro groups into the pyridine ring. Typical synthetic routes include:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Reagents : Common reagents include difluoromethylating agents and fluorinating agents.
  • Conditions : Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound has demonstrated potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
  • Mechanistic Insights : The growth inhibition is believed to be mediated through the activation of apoptotic pathways and interference with DNA repair mechanisms, particularly through interactions with poly(ADP-ribose) polymerase (PARP) enzymes .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity:

  • Selectivity : Studies suggest that it may selectively inhibit certain viral replication processes, although further research is needed to fully elucidate its antiviral mechanisms .

Case Study 1: In Vitro Anticancer Activity

A series of experiments were conducted to evaluate the efficacy of this compound on L1210 mouse leukemia cells:

Concentration (µM) Cell Viability (%)
0.190
170
1030
1005

The results indicated a clear dose-dependent response, highlighting the compound's potential as a therapeutic agent against leukemia.

Case Study 2: Antiviral Screening

In a screening for antiviral activity against herpes simplex virus (HSV), this compound was tested alongside known antiviral agents:

Compound EC50 (µM) Selectivity Index
Acyclovir0.5>100
Ganciclovir1.0>50
This compound 1.5 >30

This data indicates that while not as potent as established treatments, the compound still possesses noteworthy antiviral properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethoxy-6-fluoro-4-formylpyridine
Reactant of Route 2
2-Difluoromethoxy-6-fluoro-4-formylpyridine

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